molecular formula C20H16N2O3S2 B2981088 4-(phenylsulfonyl)-2-(thiophen-2-yl)-N-(p-tolyl)oxazol-5-amine CAS No. 627833-39-0

4-(phenylsulfonyl)-2-(thiophen-2-yl)-N-(p-tolyl)oxazol-5-amine

Cat. No.: B2981088
CAS No.: 627833-39-0
M. Wt: 396.48
InChI Key: WVZVCTBRXNZBNY-UHFFFAOYSA-N
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Description

4-(phenylsulfonyl)-2-(thiophen-2-yl)-N-(p-tolyl)oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would be how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar resources for safety information .

Future Directions

The future research directions involving this compound could be diverse, depending on its properties and potential applications. It could be explored for uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylsulfonyl)-2-(thiophen-2-yl)-N-(p-tolyl)oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenylsulfonyl group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the thiophen-2-yl group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    N-arylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

4-(phenylsulfonyl)-2-(thiophen-2-yl)-N-(p-tolyl)oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Comparison with Similar Compounds

Similar Compounds

    4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole: Lacks the N-(p-tolyl) group.

    2-(thiophen-2-yl)-N-(p-tolyl)oxazol-5-amine: Lacks the phenylsulfonyl group.

    4-(phenylsulfonyl)-N-(p-tolyl)oxazol-5-amine: Lacks the thiophen-2-yl group.

Uniqueness

The presence of all three functional groups (phenylsulfonyl, thiophen-2-yl, and N-(p-tolyl)) in 4-(phenylsulfonyl)-2-(thiophen-2-yl)-N-(p-tolyl)oxazol-5-amine makes it unique and potentially more versatile in its applications compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-methylphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-14-9-11-15(12-10-14)21-19-20(22-18(25-19)17-8-5-13-26-17)27(23,24)16-6-3-2-4-7-16/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZVCTBRXNZBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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